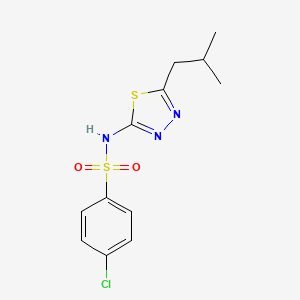![molecular formula C21H24N2O5S B5516604 (3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one](/img/structure/B5516604.png)
(3aR*,6S*)-7-[(1,1-dioxidothiomorpholin-4-yl)carbonyl]-2-(3-methylbenzyl)-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar complex molecules often involves multi-step chemical processes that incorporate the formation of key intermediate structures. For example, the synthesis of tricyclic imides demonstrates intricate steps involving intermolecular hydrogen-bonding interactions, which could be relevant for the synthesis of the compound (Mitchell et al., 2013).
Molecular Structure Analysis
The molecular structure of related compounds has been characterized through crystallographic analysis, revealing the presence of one and two molecules in the asymmetric unit, respectively, for tricyclic imides similar to the target compound. Such structural details are crucial for understanding the reactivity and chemical behavior of the molecule (Mitchell et al., 2013).
Chemical Reactions and Properties
The compound's reactivity can be inferred from studies on similar molecules, where halogen substituents play a significant role in the formation of intermolecular halogen bonds, contributing to the supramolecular architecture of the molecule. This suggests that the compound may exhibit unique reactivity patterns based on its substituents and structural configuration (Gurbanov et al., 2021).
Scientific Research Applications
Thiol-Michael Coupling and Polymerization
Liu, Burford, and Lowe (2014) explored the synthesis of functional acrylic exo-7-oxanorbornene species and their application in creating dendronized thioether adducts via thiol-Michael coupling chemistry. These adducts were further polymerized to produce novel functional dendronized (co)polymers, showcasing the molecule's potential in advanced polymer science (Liu, Burford, & Lowe, 2014).
Halogen Bonding in Isoindolones
Gurbanov et al. (2021) synthesized a series of dibromohexahydro-3a,6-epoxyisoindol-1(4H)-ones and investigated their halogen bonding. The study found significant halogen bonding contributions to the formation of supramolecular architectures, indicating the molecule's utility in studying intermolecular interactions and crystal engineering (Gurbanov et al., 2021).
Oxidation Products of Antioxidants
Rapta et al. (2009) conducted electrochemical and spectroscopic studies on aromatic secondary amines similar to the molecule . Their research aimed at understanding the oxidation mechanisms and the formation of reactive species, which is crucial for developing new antioxidants and studying oxidative stress in biological systems (Rapta et al., 2009).
Synthesis of Pyrido[2,1-b][1,3,5]thiadiazine Library
Dotsenko et al. (2014) described the synthesis of a large library of pyrido[2,1-b][1,3,5]thiadiazin-9-carbonitriles via an uncatalyzed Mannich-type reaction, demonstrating the molecule's potential in creating diverse chemical libraries for screening in various biological and chemical studies (Dotsenko et al., 2014).
Enzymatic Hydrolysis of Epoxytetrahydrofurans
Barili, Berti, and Mastrorilli (1993) investigated the hydrolysis of epoxytetrahydrofuran compounds by rabbit liver microsomal epoxide hydrolase, providing insights into enzyme substrate specificity and the potential for synthesizing enantiomerically pure compounds from racemic mixtures (Barili, Berti, & Mastrorilli, 1993).
properties
IUPAC Name |
(1R,7S)-6-(1,1-dioxo-1,4-thiazinane-4-carbonyl)-3-[(3-methylphenyl)methyl]-10-oxa-3-azatricyclo[5.2.1.01,5]dec-8-en-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O5S/c1-14-3-2-4-15(11-14)12-23-13-21-6-5-16(28-21)17(18(21)20(23)25)19(24)22-7-9-29(26,27)10-8-22/h2-6,11,16-18H,7-10,12-13H2,1H3/t16-,17?,18?,21-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJXUZIRIXWNEKF-RJPLPAITSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CC34C=CC(O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC=C1)CN2C[C@]34C=C[C@H](O3)C(C4C2=O)C(=O)N5CCS(=O)(=O)CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{4-[2-chloro-5-(methylthio)benzoyl]-1-piperazinyl}pyrimidine](/img/structure/B5516529.png)
![ethyl [2,2,2-trifluoro-1-[(5-methyl-3-isoxazolyl)amino]-1-(trifluoromethyl)ethyl]carbamate](/img/structure/B5516537.png)

![2-[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine hydrochloride](/img/structure/B5516554.png)

![N-(tert-butyl)-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5516573.png)
![N-cyclohexyl-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B5516574.png)
![2-{[(2-tert-butylphenoxy)acetyl]amino}benzamide](/img/structure/B5516582.png)
![2-methyl-N-{1-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]ethyl}propanamide](/img/structure/B5516593.png)
![N-(2-methoxyphenyl)-3-phenyl-3-[(trifluoroacetyl)amino]propanamide](/img/structure/B5516598.png)

![6-[4-(diphenylacetyl)-1-piperazinyl]-N-(6-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5516612.png)
![N-(2-{[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]amino}ethyl)-2-thiophenecarboxamide](/img/structure/B5516619.png)